Comprehensive Technical Guide: 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride in SuFEx Click Chemistry and Drug Discovery
Comprehensive Technical Guide: 2-Fluoro-5-methylbenzene-1-sulfonyl Fluoride in SuFEx Click Chemistry and Drug Discovery
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) has revolutionized click chemistry, providing a robust methodology for forging stable S–O and S–N bonds under metal-free conditions[1]. At the forefront of this chemical renaissance are functionalized arylsulfonyl fluorides. 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1) serves as a highly privileged electrophilic hub. Its unique steric and electronic profile—dictated by the ortho-fluoro and meta-methyl substituents—makes it an exceptional candidate for developing Targeted Covalent Inhibitors (TCIs), chemical probes, and complex bioconjugates.
This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and application of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.
Physicochemical & Structural Profiling
Understanding the baseline properties of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is critical for predicting its behavior in both organic solvents and aqueous biological media. The table below summarizes its core quantitative data.
| Property | Value / Description |
| Chemical Name | 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride |
| CAS Registry Number | 98566-95-1 |
| Molecular Formula | C₇H₆F₂O₂S |
| Molecular Weight | 192.18 g/mol [2] |
| Precursor CAS | 870704-14-6 (2-Fluoro-5-methylbenzenesulfonyl chloride)[3] |
| SMILES String | Cc1ccc(F)c(S(=O)(=O)F)c1 |
| Hydrolytic Stability | Highly stable at physiological pH; resistant to spontaneous hydrolysis[4][5]. |
Mechanistic Causality: The "Reactivity-Stability" Paradox
The defining feature of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride is its kinetic inertness paired with latent, highly specific reactivity.
Resistance to Hydrolysis
Unlike its synthetic precursor, 2-fluoro-5-methylbenzenesulfonyl chloride, which rapidly degrades in the presence of trace water, the sulfonyl fluoride analog is remarkably stable to hydrolysis[5]. This stability arises from the highly solvated nature of the sulfonyl fluoride functional group and the exceptional strength of the S(VI)–F bond[4]. The fluoride leaving group is uniquely dependent on specific spatial and electronic activation. In the absence of a localized activating environment (such as an enzyme binding pocket or a specific basic catalyst), the molecule remains inert, preventing off-target reactions in complex biological mixtures[4].
SuFEx Catalysis Mechanism
To unlock the reactivity of the S–F bond for synthetic ligation, specific organocatalysts are required. The most effective catalysts are amidines like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or phosphazenes like BEMP[6].
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Causality of DBU Activation: DBU acts as a nucleophilic catalyst. It attacks the sulfonyl fluoride to form a highly reactive, transient arylsulfonyl ammonium fluoride intermediate. This intermediate subsequently activates the incoming nucleophile (e.g., a phenol or amine) through the release of a fluoride anion, promoting rapid arylsulfonyl transfer to form the final covalent conjugate[1]. The basicity of the catalyst ( pKaH of DBU = 24.3 in MeCN) is perfectly tuned to drive this exchange without degrading the substrates[6].
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed as self-validating systems, ensuring high-fidelity results through mechanistic checkpoints.
Protocol A: Synthesis of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride via Halogen Exchange
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Objective: Convert the moisture-sensitive sulfonyl chloride into the stable SuFEx hub.
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Causality: The reaction is driven by the thermodynamic preference for the stronger S–F bond. 18-crown-6 is utilized to sequester the potassium cation, generating a highly nucleophilic, "naked" fluoride anion that rapidly displaces the chloride[5].
Step-by-Step Workflow:
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Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Fluoro-5-methylbenzenesulfonyl chloride (1.0 equiv, CAS: 870704-14-6)[3] in anhydrous acetonitrile to achieve a 0.5 M concentration.
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Reagent Addition: Add anhydrous Potassium Fluoride (KF, 3.0 equiv) followed by a catalytic amount of 18-crown-6 (0.1 equiv).
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Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12–16 hours.
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Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The complete consumption of the chloride precursor validates the efficiency of the naked fluoride displacement.
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Isolation: Filter the suspension through a pad of Celite to remove insoluble KCl and excess KF. Concentrate the filtrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride.
Protocol B: SuFEx Ligation with Phenolic Substrates
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Objective: Forge a stable aryl fluorosulfate/sulfonate linkage.
Step-by-Step Workflow:
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Preparation: Dissolve 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous dichloromethane (DCM).
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Catalysis: Add DBU (10–20 mol%) dropwise to the stirring solution[6].
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Reaction: Stir at room temperature for 2–4 hours. Note: If the phenol is highly sterically hindered, substitute DBU with BEMP (10 mol%), as its higher basicity ( pKaH 27.6) accelerates the formation of the reactive intermediate[6].
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Quenching & Extraction: Quench the reaction with 0.1 M HCl to neutralize the catalyst. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
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Isolation: Evaporate the solvent to yield the target covalent conjugate.
Applications in Drug Discovery & Chemical Biology
Targeted Covalent Inhibitors (TCIs)
Historically, covalent drugs have relied on acrylamides targeting rare cysteine residues. Sulfonyl fluorides like 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride dramatically expand the druggable target space by acting as privileged warheads capable of modifying context-specific Serine, Threonine, Tyrosine, Lysine, and Histidine residues[7]. The ortho-fluoro group on this specific molecule modulates the electrophilicity of the sulfur center, while the meta-methyl group provides a distinct steric vector that can be optimized for specific kinase or protease binding pockets[4][7].
Peptide Macrocyclization
SuFEx chemistry enables the chemoselective macrocyclization of unprotected peptides. By incorporating 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride derivatives into peptide sequences, researchers can induce spontaneous cyclization with native Tyrosine residues in aqueous buffers. This process is highly tolerant of other native side chains and yields highly stable cyclic peptides with improved pharmacokinetic properties[8].
Workflow Visualization
The following diagram illustrates the interconnected chemical workflow, from precursor synthesis to final bioconjugation via SuFEx catalysis.
Workflow of 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride synthesis and SuFEx ligation.
References
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BLD Pharmatech Co., Limited @ ChemBuyersGuide.com: 2-Fluoro-5-methylbenzene-1-sulfonyl fluoride (CAS: 98566-95-1). URL:[Link]
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National Institutes of Health (NIH): Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.[8] URL:[Link]
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National Institutes of Health (NIH): Accelerated SuFEx Click Chemistry For Modular Synthesis.[6] URL:[Link]
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National Institutes of Health (NIH): Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis.[4] URL: [Link]
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La Trobe University: SuFEx Activation and Catalysis.[1] URL: [Link]
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MDPI: Synthetic Routes to Arylsulfonyl Fluorides.[5] URL: [Link]
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Royal Society of Chemistry (RSC): Advances in sulfonyl exchange chemical biology: expanding druggable target space.[7] URL: [Link]
Sources
- 1. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 2. 98566-95-1 CAS Manufactory [m.chemicalbook.com]
- 3. 2-氟-5-甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 8. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
